molecular formula C15H15NO2 B5525139 (2E)-N-benzyl-3-(5-methylfuran-2-yl)prop-2-enamide

(2E)-N-benzyl-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B5525139
M. Wt: 241.28 g/mol
InChI Key: RWPSQULMQXEMSN-MDZDMXLPSA-N
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Description

(2E)-N-benzyl-3-(5-methylfuran-2-yl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a benzyl group, a furan ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-benzyl-3-(5-methylfuran-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3-(5-methylfuran-2-yl)prop-2-enoic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-benzyl-3-(5-methylfuran-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding saturated amide.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones or other oxygenated furan derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, pending further research.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The exact mechanism of action for (2E)-N-benzyl-3-(5-methylfuran-2-yl)prop-2-enamide is not well-documented. its biological activity may involve interactions with specific molecular targets such as enzymes, receptors, or DNA. The furan ring and amide linkage could play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-benzyl-3-(furan-2-yl)prop-2-enamide: Similar structure but lacks the methyl group on the furan ring.

    (2E)-N-benzyl-3-(5-methylthiophene-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

(2E)-N-benzyl-3-(5-methylfuran-2-yl)prop-2-enamide is unique due to the presence of the methyl group on the furan ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.

Properties

IUPAC Name

(E)-N-benzyl-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-12-7-8-14(18-12)9-10-15(17)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPSQULMQXEMSN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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